molecular formula C23H15Br2NO4 B15151968 3-(3-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one

3-(3-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one

Cat. No.: B15151968
M. Wt: 529.2 g/mol
InChI Key: MIDLGFBHKVVTCC-UHFFFAOYSA-N
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Description

3-{3-[(E)-[(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-{3-[(E)-[(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the chromen-2-one core, followed by the introduction of the dibromo-hydroxy-methoxyphenyl moiety through various coupling reactions. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the bromine sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its action may include the induction of apoptosis through the activation of caspases and the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar compounds to 3-{3-[(E)-[(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}CHROMEN-2-ONE include other chromen-2-one derivatives with different substituents. These compounds may have similar biological activities but differ in their potency and selectivity. The uniqueness of this compound lies in its specific dibromo-hydroxy-methoxyphenyl moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H15Br2NO4

Molecular Weight

529.2 g/mol

IUPAC Name

3-[3-[(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]phenyl]chromen-2-one

InChI

InChI=1S/C23H15Br2NO4/c1-29-20-11-18(24)21(25)17(22(20)27)12-26-15-7-4-6-13(9-15)16-10-14-5-2-3-8-19(14)30-23(16)28/h2-12,27H,1H3

InChI Key

MIDLGFBHKVVTCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1O)C=NC2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)Br)Br

Origin of Product

United States

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